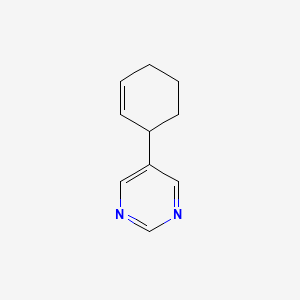

5-(2-Cyclohexenyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohex-2-en-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h2,4,6-9H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFVAAYTQXDLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305128 | |

| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-20-7 | |

| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Cyclohexenyl)pyrimidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] Its derivatives are integral to life as components of nucleic acids (cytosine, thymine, and uracil) and have been successfully developed into drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4][5] The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties.[5] This guide focuses on a specific, yet underexplored derivative, 5-(2-Cyclohexenyl)pyrimidine, providing a comprehensive overview of its predicted chemical properties, potential synthetic routes, and prospective applications in drug discovery.

The introduction of a cyclohexenyl moiety at the 5-position of the pyrimidine ring is a strategic choice aimed at exploring novel chemical space. The 5-position of pyrimidine is less electron-deficient compared to the 2, 4, and 6 positions, making it amenable to electrophilic substitution.[6][7] The cyclohexenyl group, a non-planar and lipophilic substituent, can significantly influence the molecule's conformation, solubility, and interactions with biological targets.

This document serves as a technical resource for researchers, providing foundational knowledge and actionable protocols to stimulate further investigation into this compound and its potential as a lead compound in drug development programs.

Core Chemical Properties of this compound

The Pyrimidine Core

Pyrimidine (C₄H₄N₂) is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[7] This arrangement makes the ring system π-deficient, particularly at the 2, 4, and 6 positions, due to the electron-withdrawing nature of the nitrogen atoms.[6]

-

Basicity: Pyrimidine is a weak base, with the protonation occurring at one of the nitrogen atoms.[7] The pKa of protonated pyrimidine is approximately 1.23.[7]

-

Aromaticity and Stability: The pyrimidine ring is aromatic and exhibits considerable stability.[8]

-

Reactivity: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen atoms (2, 4, and 6). Conversely, electrophilic substitution is generally less facile but can occur at the 5-position, which is comparatively more electron-rich.[7]

The 2-Cyclohexenyl Substituent

The 2-cyclohexenyl group is a six-membered carbocyclic ring containing one double bond.

-

Conformation: The cyclohexenyl ring exists in a half-chair conformation. This non-planar structure will impose specific spatial arrangements on the overall molecule.

-

Reactivity: The double bond in the cyclohexenyl ring is a site of reactivity, susceptible to electrophilic addition reactions such as halogenation, hydrohalogenation, and oxidation.

Predicted Properties of this compound

The combination of the pyrimidine and 2-cyclohexenyl moieties is expected to result in a molecule with the following characteristics:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₂N₂ | Combination of C₄H₃N₂ (pyrimidine at C5) and C₆H₉ (2-cyclohexenyl) |

| Molecular Weight | ~160.22 g/mol | Calculated from the molecular formula |

| Physical State | Likely a solid or oil at room temperature | Based on similar substituted pyrimidines |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and dichloromethane. | The cyclohexenyl group increases lipophilicity. |

| Chemical Reactivity | The pyrimidine ring will be susceptible to N-alkylation and N-oxidation. The 5-position is relatively stable to electrophilic attack. The cyclohexenyl double bond can undergo addition reactions. | Based on the known reactivity of pyrimidines and alkenes.[7] |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through established methods for the formation of C-C bonds at the 5-position of the pyrimidine ring. A plausible and widely used method is the Suzuki cross-coupling reaction.

Proposed Synthetic Workflow: Suzuki Cross-Coupling

This approach involves the palladium-catalyzed cross-coupling of a 5-halopyrimidine with a cyclohexenylboronic acid derivative.

Caption: Proposed synthetic workflow for this compound via Suzuki cross-coupling.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

5-Bromopyrimidine

-

2-Cyclohexenylboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromopyrimidine (1.0 eq), 2-cyclohexenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Mechanistic Insights

The Suzuki coupling mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrimidine and cyclohexenyl protons.

-

Pyrimidine Protons: A singlet for the proton at C2, and two singlets or a pair of doublets for the protons at C4 and C6.

-

Cyclohexenyl Protons: Signals in the olefinic region for the two vinyl protons, and a series of multiplets in the aliphatic region for the remaining seven protons.

-

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten unique carbon atoms.

-

Pyrimidine Carbons: Signals for the three distinct carbon environments in the pyrimidine ring.

-

Cyclohexenyl Carbons: Signals for the two sp² hybridized carbons of the double bond and the four sp³ hybridized carbons.

-

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching, and C-H bending vibrations.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The introduction of a cyclohexenyl group could confer novel pharmacological properties.

Anticancer Activity

Many pyrimidine derivatives are potent anticancer agents.[3][11] They can act as inhibitors of various kinases, dihydrofolate reductase, or be incorporated into DNA and RNA to induce cell death. The lipophilic cyclohexenyl moiety may enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Antiviral and Antimicrobial Activity

Pyrimidine analogues are well-known for their antiviral and antimicrobial activities.[1][12] The nucleoside analogue Zidovudine (AZT) is a classic example. This compound could be investigated for its potential to inhibit viral replication or bacterial growth.

Central Nervous System (CNS) Activity

The ability of small molecules to cross the blood-brain barrier is often linked to their lipophilicity. The cyclohexenyl group may increase the potential for CNS activity, making this compound a candidate for neurological disorders.[1]

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic strategy, and potential therapeutic applications. The synthetic and analytical protocols outlined herein offer a solid foundation for researchers to synthesize and characterize this novel compound. Further investigation into its biological activities is warranted and could lead to the discovery of new lead compounds for the development of next-generation therapeutics.

References

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

- Ahmed, E. A., Soliman, A., Ali, A. M., & El-Remaily, M. A. A. (2021). Boosting the catalytic performance of Zinc linked Amino Acid Complex as an Eco-Friendly for Synthesis of Novel Pyrimidines in Aqueous Medium. Article.

-

National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]-. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

-

National Institutes of Health. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Retrieved from [Link]

-

Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

-

PubMed. (1984). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]

-

MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. Retrieved from [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. mdpi.com [mdpi.com]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. scialert.net [scialert.net]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-(2-Cyclohexenyl)pyrimidine: A Technical Guide

This technical guide provides a detailed in-silico spectroscopic analysis of 5-(2-Cyclohexenyl)pyrimidine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this document serves as a predictive guide for researchers, offering an in-depth interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the well-established spectroscopic principles and extensive data available for its constituent moieties: the pyrimidine ring and the 2-cyclohexenyl group.

Molecular Structure and Rationale for Analysis

This compound is composed of a pyrimidine ring substituted at the C5 position with a 2-cyclohexenyl group. The electronic environment of the pyrimidine ring, a nitrogen-containing heterocycle, is significantly influenced by the electron-withdrawing nitrogen atoms. The attached cyclohexenyl group introduces both vinylic and aliphatic protons and carbons. A thorough spectroscopic analysis is essential for the unambiguous structural confirmation of this compound if it were to be synthesized, and for quality control in any subsequent applications. This guide will detail the expected spectroscopic signatures that would confirm the successful synthesis and purity of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the protons on the pyrimidine and cyclohexenyl rings.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 (Pyrimidine) | ~9.1 | Singlet | - |

| H-4, H-6 (Pyrimidine) | ~8.7 | Singlet | - |

| H-2' (Cyclohexenyl, vinylic) | ~5.8 - 6.0 | Multiplet | |

| H-3' (Cyclohexenyl, vinylic) | ~5.7 - 5.9 | Multiplet | |

| H-1' (Cyclohexenyl, allylic) | ~3.5 - 3.8 | Multiplet | |

| H-4' (Cyclohexenyl, allylic) | ~2.1 - 2.3 | Multiplet | |

| H-5', H-6' (Cyclohexenyl, aliphatic) | ~1.6 - 2.0 | Multiplet |

Interpretation of the Predicted ¹H NMR Spectrum

The protons on the pyrimidine ring are expected to be significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms, appearing far downfield.[1] The H-2 proton, situated between the two nitrogens, would be the most deshielded. The H-4 and H-6 protons are chemically equivalent and would appear as a single resonance.

For the cyclohexenyl moiety, the vinylic protons (H-2' and H-3') are expected in the typical alkene region of the spectrum.[2][3] The allylic proton at the point of attachment to the pyrimidine ring (H-1') would be deshielded due to the influence of the aromatic ring system. The other allylic and aliphatic protons of the cyclohexenyl ring would appear at more shielded, upfield positions.[2] The complex splitting patterns (multiplets) for the cyclohexenyl protons arise from spin-spin coupling with their neighbors.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer might include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16 to 64 scans for good signal-to-noise ratio.[4]

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectral analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a single peak for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | ~158 |

| C-4, C-6 (Pyrimidine) | ~157 |

| C-5 (Pyrimidine) | ~130 |

| C-1' (Cyclohexenyl) | ~35 |

| C-2' (Cyclohexenyl) | ~130 |

| C-3' (Cyclohexenyl) | ~128 |

| C-4' (Cyclohexenyl) | ~25 |

| C-5' (Cyclohexenyl) | ~22 |

| C-6' (Cyclohexenyl) | ~28 |

Interpretation of the Predicted ¹³C NMR Spectrum

The carbon atoms of the pyrimidine ring are expected at downfield chemical shifts, with C-2, C-4, and C-6 being the most deshielded due to their proximity to the nitrogen atoms.[5] The vinylic carbons of the cyclohexenyl ring (C-2' and C-3') would also appear in the downfield region, characteristic of sp² hybridized carbons.[6] The aliphatic carbons of the cyclohexenyl ring would be found in the upfield region of the spectrum.[6]

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required.

-

Acquisition: A proton-decoupled pulse program is typically used. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the longer relaxation times of carbon nuclei and lower sensitivity, a greater number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are generally required.[4]

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR spectral analysis.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Pyrimidine) | ~3050 - 3150 | Medium-Weak |

| Vinylic C-H Stretch (Cyclohexenyl) | ~3020 - 3080 | Medium |

| Aliphatic C-H Stretch (Cyclohexenyl) | ~2850 - 2960 | Strong |

| C=C Stretch (Cyclohexenyl) | ~1640 - 1660 | Medium |

| C=N and C=C Ring Stretching (Pyrimidine) | ~1550 - 1620 | Medium-Strong |

| C-H Bending (Cyclohexenyl) | ~1430 - 1460 | Medium |

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to show characteristic absorption bands for both the pyrimidine and cyclohexenyl moieties.[7][8][9] The C-H stretching vibrations for the aromatic pyrimidine and vinylic cyclohexenyl protons will appear just above 3000 cm⁻¹.[7] The strong absorptions below 3000 cm⁻¹ will be due to the aliphatic C-H stretches of the cyclohexenyl ring.[7] The C=C double bond stretch of the cyclohexene ring is expected around 1640-1660 cm⁻¹.[7] The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1550-1620 cm⁻¹ region.[8][9]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. For a liquid, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Workflow for IR Spectroscopy

Caption: Workflow for IR spectral analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 160 | Molecular Ion |

| [M-H]⁺ | 159 | Loss of a hydrogen radical |

| [M-C₂H₄]⁺ | 132 | Retro-Diels-Alder fragmentation of cyclohexenyl |

| [C₆H₇]⁺ | 79 | Cyclohexenyl cation |

| [C₄H₄N₂]⁺ | 80 | Pyrimidine cation |

Interpretation of the Predicted Mass Spectrum

The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of this compound (C₁₀H₁₂N₂), which is 160.19 g/mol . A common fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction, which would result in the loss of ethene (28 Da) and give a prominent peak at m/z 132.[10][11] Other expected fragments would correspond to the pyrimidine cation (m/z 80) and the cyclohexenyl cation (m/z 79) from the cleavage of the bond connecting the two rings.[12][13]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating fragments and providing structural information.[14]

-

Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Workflow for Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide presents a comprehensive predicted spectroscopic profile of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, although theoretical, are based on sound spectroscopic principles and data from analogous compounds. This guide is intended to be a valuable resource for researchers, aiding in the identification and characterization of this and related molecules. The detailed experimental protocols and workflows offer a practical framework for obtaining and interpreting the actual spectroscopic data once the compound is synthesized.

References

-

Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Accessed January 19, 2026. Available from: [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of cyclohexene. Accessed January 19, 2026. Available from: [Link]

-

Pramanik, A., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Accessed January 19, 2026. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene. Accessed January 19, 2026. Available from: [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available from: [Link]

-

Hegedüs, S., et al. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Accessed January 19, 2026. Available from: [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Accessed January 19, 2026. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]

-

Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. YouTube. Available from: [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Cycloalkene Fragmentation. Accessed January 19, 2026. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Accessed January 19, 2026. Available from: [Link]

-

NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Accessed January 19, 2026. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Accessed January 19, 2026. Available from: [Link]

-

NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Accessed January 19, 2026. Available from: [Link]

-

NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Accessed January 19, 2026. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Accessed January 19, 2026. Available from: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Accessed January 19, 2026. Available from: [Link]

-

LookChem. (n.d.). Cyclohexene 110-83-8 wiki. Accessed January 19, 2026. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Accessed January 19, 2026. Available from: [Link]

-

NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Accessed January 19, 2026. Available from: [Link]

-

ResearchGate. (n.d.). Comparison of ¹H‐ and ¹³C‐NMR shifts for cyclohexene‐parts similar to those in halioxepine. Accessed January 19, 2026. Available from: [Link]

-

ResearchGate. (n.d.). ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on.... Accessed January 19, 2026. Available from: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Accessed January 19, 2026. Available from: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. Accessed January 19, 2026. Available from: [Link]

-

Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5039. Available from: [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. Available from: [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Accessed January 19, 2026. Available from: [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Accessed January 19, 2026. Available from: [Link]

-

Reddy, G. S., et al. (1985). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 9-19. Available from: [Link]

-

PubChem. (n.d.). Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]-. Accessed January 19, 2026. Available from: [Link]

-

NIST. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl)-5-(1-methylpropyl)-. NIST Chemistry WebBook. Accessed January 19, 2026. Available from: [Link]

-

PubChem. (n.d.). 2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid. Accessed January 19, 2026. Available from: [Link]

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. jove.com [jove.com]

- 12. article.sapub.org [article.sapub.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-(Cyclohex-2-en-1-yl)pyrimidine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-(cyclohex-2-en-1-yl)pyrimidine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public databases, this paper constructs a robust scientific profile by extrapolating from the well-established chemistry of the pyrimidine core and cyclohexene moieties. We will delve into its structural and physicochemical properties, propose logical synthetic pathways, and explore its potential as a scaffold in modern drug discovery based on the known bioactivities of related analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore new chemical entities.

Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents.[3] The pyrimidine nucleus is present in numerous commercially available drugs, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine, and antibacterial drugs like trimethoprim.[1]

The chemical versatility of the pyrimidine ring allows for substitution at various positions, leading to a diverse range of pharmacological activities.[4] The introduction of a cyclohexenyl group at the 5-position, as in 5-(cyclohex-2-en-1-yl)pyrimidine, presents an intriguing combination of a biocompatible heterocyclic core with a lipophilic and conformationally flexible aliphatic ring system. This unique structure is poised to offer novel interactions with biological targets.

Core Compound Identification

-

IUPAC Name: 5-(Cyclohex-2-en-1-yl)pyrimidine

-

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-documented chemical entity.

-

Molecular Formula: C₁₀H₁₂N₂

-

Molecular Weight: 160.22 g/mol

Physicochemical Properties (Predicted)

| Property | Predicted Value | Justification |

| LogP | ~2.5 - 3.5 | The combination of the polar pyrimidine ring and the nonpolar cyclohexenyl group suggests moderate lipophilicity, a key factor for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~25.8 Ų | Based on the two nitrogen atoms in the pyrimidine ring, indicating good potential for oral bioavailability.[5] |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, influencing solubility and target binding. |

| Rotatable Bonds | 1 | The bond between the pyrimidine and cyclohexenyl rings allows for conformational flexibility. |

Proposed Synthetic Strategies

The synthesis of 5-(cyclohex-2-en-1-yl)pyrimidine can be approached through several established organometallic cross-coupling reactions. The choice of a specific route will depend on the availability of starting materials, desired yield, and scalability.

Suzuki Cross-Coupling Reaction

The Suzuki coupling is a robust and widely used method for the formation of C-C bonds. This approach would involve the coupling of a pyrimidine-5-boronic acid or ester with a cyclohex-2-en-1-yl halide.

Workflow:

Caption: Suzuki cross-coupling workflow.

Experimental Protocol:

-

To a solution of pyrimidine-5-boronic acid (1.0 eq) and cyclohex-2-en-1-yl bromide (1.2 eq) in a 2:1 mixture of toluene and water, add sodium carbonate (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature, extract with ethyl acetate, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stille Cross-Coupling Reaction

The Stille coupling offers an alternative pathway using an organotin reagent. This method is often tolerant of a wide range of functional groups.

Workflow:

Caption: Stille cross-coupling workflow.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 5-bromopyrimidine (1.0 eq) and tributyl(cyclohex-2-en-1-yl)stannane (1.1 eq) in anhydrous toluene.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the mixture to 110 °C and stir for 18 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction and dilute with diethyl ether.

-

Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Potential Applications in Drug Development

The unique structural features of 5-(cyclohex-2-en-1-yl)pyrimidine suggest its potential utility in several therapeutic areas. The pyrimidine core is a known pharmacophore that interacts with a variety of biological targets, while the cyclohexenyl moiety can enhance binding affinity and modulate pharmacokinetic properties.[6]

Kinase Inhibition

Many kinase inhibitors incorporate a pyrimidine scaffold to mimic the adenine moiety of ATP, thereby competing for the enzyme's binding site. The cyclohexenyl group could occupy hydrophobic pockets within the kinase domain, potentially leading to potent and selective inhibition.

Antiviral and Anticancer Agents

Given that many nucleoside analogues with antiviral and anticancer properties are based on the pyrimidine structure, 5-(cyclohex-2-en-1-yl)pyrimidine could serve as a non-nucleoside scaffold for the development of novel therapeutic agents in these fields.[1][7] Its lipophilicity may aid in cell penetration, a crucial factor for intracellular drug action.

Central Nervous System (CNS) Applications

The predicted LogP value of 5-(cyclohex-2-en-1-yl)pyrimidine suggests it may have the ability to cross the blood-brain barrier. This opens up possibilities for its investigation in the context of neurological disorders, where pyrimidine derivatives have shown promise.[3]

Conclusion and Future Directions

5-(Cyclohex-2-en-1-yl)pyrimidine represents a promising, yet underexplored, chemical entity. This technical guide has outlined its fundamental properties based on established chemical principles and proposed viable synthetic routes. The convergence of the biologically active pyrimidine core with a lipophilic cyclohexenyl substituent makes this compound a compelling candidate for further investigation in drug discovery programs. Future research should focus on the successful synthesis and purification of this molecule, followed by comprehensive in vitro and in vivo screening to validate its therapeutic potential across various disease models.

References

-

PubChem. Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]-. Available from: [Link]

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]

-

Wikipedia. Pyrimidine. Available from: [Link]

-

chemeurope.com. Pyrimidine. Available from: [Link]

-

PubChem. 5-[(1R,2R)-2-hexylcyclopropyl]pyrimidine. Available from: [Link]

-

Patriot Pro. Stens Air Filter Combo For Kohler CV11-CV16 Engines - Replaces OEM 12 883 05-S1 & Others. Available from: [Link]

-

SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]

-

Simple English Wikipedia. Pyrimidine. Available from: [Link]

-

Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available from: [Link]

-

ResearchGate. Synthesis of pyrimidine 5a by two-step reaction with or without the Zn(l-proline)2 catalyst. Available from: [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

-

ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]

-

GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Available from: [Link]

-

MDPI. 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Available from: [Link]

-

MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

-

PubChem. 5-(1-Cyclohexylhexyl)pyrimidine. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Pyrimidine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. 5-[(1R,2R)-2-hexylcyclopropyl]pyrimidine | C13H20N2 | CID 100977738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 7. gsconlinepress.com [gsconlinepress.com]

Crystal structure of 5-(2-Cyclohexenyl)pyrimidine

An In-depth Technical Guide to the Prospective Crystal Structure of 5-(2-Cyclohexenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While extensive research has been conducted on various pyrimidine derivatives, the specific structural and supramolecular characteristics of this compound remain uninvestigated, with no public crystallographic data available to date. This guide outlines a comprehensive research plan for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound. We will detail a proposed synthetic pathway, explore robust crystallization methodologies, and describe the anticipated analytical workflow for complete structural elucidation. Furthermore, we will project the likely molecular geometry and intermolecular interactions, supported by Hirshfeld surface analysis, to provide a holistic understanding of its potential solid-state behavior. This document serves as a foundational roadmap for researchers aiming to characterize this novel compound and unlock its potential in drug discovery and materials science.

Introduction: The Significance of Pyrimidine Scaffolds and the Knowledge Gap

Pyrimidine and its derivatives are fundamental N-heterocyclic compounds that play a crucial role in various biological and pharmaceutical domains.[1] They are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of clinically significant drugs, including antivirals, antibiotics, and anticancer agents. The substituent at the 5-position of the pyrimidine ring is known to significantly influence the molecule's biological activity and physicochemical properties.

Despite the wealth of information on substituted pyrimidines, a thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals a notable absence of crystallographic data for this compound. This knowledge gap precludes a deep understanding of its three-dimensional structure, conformational preferences, and intermolecular interactions, all of which are critical for rational drug design and development. This guide, therefore, proposes a systematic approach to determine the crystal structure of this target compound, providing a detailed experimental and analytical framework.

Proposed Synthesis of this compound

To obtain single crystals suitable for X-ray diffraction, a reliable synthetic route to high-purity this compound is essential. Based on established methods for the synthesis of 5-substituted pyrimidines, a plausible approach involves a Suzuki or Stille cross-coupling reaction.[2] A common and versatile method for creating C-C bonds at the C5 position of pyrimidines is the Suzuki-Miyaura cross-coupling.

A proposed synthetic pathway is outlined below:

-

Step 1: Synthesis of 5-Bromopyrimidine: Commercially available 2,4,6-trichloropyrimidine can be a starting point. Reductive dehalogenation can yield pyrimidine, which can then be brominated at the electron-rich 5-position. Alternatively, 5-bromopyrimidine is commercially available.

-

Step 2: Synthesis of 2-Cyclohexenylboronic acid pinacol ester: This can be prepared from cyclohexene via hydroboration followed by reaction with pinacol.

-

Step 3: Suzuki-Miyaura Cross-Coupling: 5-Bromopyrimidine would be coupled with 2-cyclohexenylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

Experimental Workflow: Synthesis

Caption: Proposed Suzuki coupling for the synthesis of this compound.

Methodology for Crystal Growth and X-ray Diffraction

The successful determination of a crystal structure is critically dependent on the quality of the single crystals.[3] Given that the target compound is a novel small organic molecule, a screening of various crystallization techniques is warranted.

Crystallization Techniques

The following methods are recommended for growing single crystals of this compound:

-

Slow Evaporation: A straightforward and widely used technique.[4]

-

Protocol:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture).

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

-

Vapor Diffusion: An excellent method for obtaining high-quality crystals from small amounts of material.[4]

-

Protocol:

-

Dissolve the compound in a small amount of a relatively high-boiling-point solvent in which it is soluble.

-

Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent (antisolvent) in which the compound is less soluble.

-

The antisolvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

-

-

Liquid-Liquid Diffusion: This technique is useful when the compound is sensitive to air or when a very slow crystallization rate is desired.[5]

-

Protocol:

-

A solution of the compound is carefully layered on top of a less dense, miscible solvent in which the compound is insoluble.

-

Crystals form at the interface of the two solvents as they slowly mix.

-

-

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals (typically 0.1-0.3 mm in size) are obtained, they can be analyzed using SCXRD.[6]

Experimental Workflow: SCXRD

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The diffraction data will be collected on a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[7] The collected data will be processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. The structure will then be solved using direct methods or Patterson methods and refined to yield a final crystallographic information file (CIF).[8][9]

Anticipated Structural Features and Analysis

While the precise structure is yet to be determined, we can predict some key features based on the known chemistry of pyrimidine and cyclohexene rings.

Molecular Geometry

The pyrimidine ring is expected to be planar, consistent with its aromatic character. The cyclohexenyl ring will likely adopt a half-chair conformation to minimize steric strain. The dihedral angle between the plane of the pyrimidine ring and the C=C bond of the cyclohexenyl moiety will be a key conformational parameter.

Table 1: Predicted Crystallographic and Geometric Parameters

| Parameter | Predicted Value/Range | Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common |

| C-N bond lengths (pyrimidine) | ~1.33 - 1.38 Å | Typical for aromatic N-heterocycles |

| C-C bond lengths (pyrimidine) | ~1.37 - 1.40 Å | Aromatic C-C bonds |

| C=C bond length (cyclohexenyl) | ~1.34 Å | Standard double bond length |

| C-C bond lengths (cyclohexenyl) | ~1.50 - 1.54 Å | Single C-C and allylic C-C bonds |

Supramolecular Interactions and Hirshfeld Surface Analysis

The crystal packing will be governed by a combination of intermolecular forces. Given the presence of nitrogen atoms in the pyrimidine ring, weak C-H···N hydrogen bonds are anticipated. Additionally, π-π stacking interactions between adjacent pyrimidine rings may play a role in stabilizing the crystal lattice.

To provide a quantitative and visual analysis of these interactions, Hirshfeld surface analysis will be employed.[10][11] This technique maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface will highlight the relative contributions of different types of interactions, such as H···H, C···H, and N···H contacts, to the overall crystal packing.[12][13]

Hypothetical Crystal Packing Diagram

Sources

- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. sptlabtech.com [sptlabtech.com]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. fiveable.me [fiveable.me]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. pulstec.net [pulstec.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Novel Cyclohexenyl-Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the strategies and methodologies for the discovery, synthesis, isolation, and characterization of novel cyclohexenyl-substituted pyrimidines. Drawing from established principles in medicinal chemistry and process development, this document is intended to serve as a practical resource for professionals engaged in drug discovery and development.

Introduction: The Rationale for Cyclohexenyl-Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The synthetic tractability of the pyrimidine ring allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[2]

The incorporation of a cyclohexenyl moiety represents a strategic approach to explore new chemical space and enhance the therapeutic potential of pyrimidine-based compounds. The cyclohexenyl group can serve several key functions:

-

Conformational Constraint: The unsaturated ring restricts the rotational freedom of the substituent, which can lead to a more defined orientation within a biological target's binding site, potentially increasing affinity and selectivity.

-

Lipophilicity Modulation: The cyclohexenyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This can be crucial for achieving desired pharmacokinetic profiles, such as improved cell permeability.

-

Introduction of a Reactive Center: The double bond in the cyclohexenyl ring can be a site for further functionalization or can participate in specific interactions with the biological target.

-

Bioisosteric Replacement: In some cases, the cyclohexenyl group can act as a bioisostere for other cyclic or aromatic systems, offering a novel structural motif with potentially improved properties.[2]

Recent research has highlighted the potential of cyclohexenyl-substituted pyrimidines in various therapeutic areas. For instance, certain cyclohexenyl nucleosides have demonstrated pronounced antiviral activity, particularly against herpes simplex viruses.[3] Furthermore, pyrimidine derivatives incorporating a cyclohexyl group have shown promising antiproliferative activity against cancer cell lines.[4]

This guide will delve into the practical aspects of discovering and isolating these novel compounds, providing both the "how" and the "why" behind the experimental choices.

Discovery Strategies: Pathways to Novel Cyclohexenyl-Pyrimidine Scaffolds

The discovery of novel cyclohexenyl-substituted pyrimidines can be approached through several synthetic strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Multicomponent Reactions (MCRs): An Efficient Approach to Diversity

Multicomponent reactions are highly efficient for generating libraries of structurally diverse compounds from simple starting materials in a single step.[5][6] This approach is particularly valuable in the initial discovery phase.

A plausible MCR strategy for the synthesis of cyclohexenyl-substituted pyrimidines could involve the condensation of a β-ketoester bearing a cyclohexenyl group, an aldehyde, and a urea or thiourea derivative (a modified Biginelli reaction), or the reaction of a ketone with formamidine acetate.[1][7]

Workflow for Multicomponent Reaction-Based Discovery:

Caption: A generalized workflow for the discovery of novel cyclohexenyl-pyrimidines using multicomponent reactions.

Convergent Synthesis: Building Complexity Stepwise

A convergent approach involves the synthesis of key fragments—the pyrimidine core and the cyclohexenyl moiety—which are then coupled in a later step. This strategy offers greater control over the final structure and is often employed for the synthesis of more complex target molecules.

A key reaction in this approach is the Mitsunobu reaction , which is particularly useful for the synthesis of cyclohexenyl nucleoside analogues.[3][8][9] This reaction allows for the coupling of a nucleobase (the pyrimidine derivative) with a cyclohexenyl alcohol under mild conditions and with inversion of stereochemistry at the alcohol carbon.[8][9]

Experimental Protocol: Mitsunobu Coupling for Cyclohexenyl Nucleoside Synthesis

This protocol is a generalized procedure based on established methods for synthesizing cyclohexenyl nucleosides.[3]

-

Preparation of Reactants:

-

Dissolve the pyrimidine base (1.0 eq.), the cyclohexenyl alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reaction Initiation:

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF to the cooled reaction mixture with stirring. The order of addition is crucial for the success of the reaction.[6]

-

-

Reaction Progression:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Initial Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced hydrazine derivative. An initial purification can be achieved by flash column chromatography on silica gel.

-

Isolation and Purification: From Crude Mixture to Pure Compound

The isolation and purification of the target cyclohexenyl-substituted pyrimidines from the reaction mixture is a critical step to ensure the integrity of subsequent biological and analytical data. The choice of purification method depends on the physicochemical properties of the compound, particularly its polarity and stability.

Chromatographic Techniques

Flash Column Chromatography: This is a widely used technique for the initial purification of organic compounds.[10] For cyclohexenyl-pyrimidines, a silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, particularly for final purification steps, preparative HPLC is the method of choice.[10] Given the potential polarity of pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to traditional reverse-phase chromatography, as it provides better retention for polar analytes.[11]

Workflow for Purification:

Caption: A typical workflow for the isolation and purification of novel cyclohexenyl-substituted pyrimidines.

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds. The choice of solvent is critical and is often determined empirically. A good crystallization solvent will dissolve the compound when hot but not when cold.

General Protocol for Crystallization:

-

Solvent Selection: Test the solubility of the crude or partially purified compound in a range of solvents of varying polarities.

-

Dissolution: Dissolve the compound in the minimum amount of the chosen hot solvent.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Structural Characterization: Confirming the Identity of Novel Compounds

Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for determining the molecular structure.[1][12]

-

¹H NMR: Provides information about the number and chemical environment of protons. Key signals to identify in a cyclohexenyl-substituted pyrimidine include:

-

¹³C NMR: Reveals the carbon skeleton of the molecule. Characteristic signals include:

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[12][16] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the novel compound with high accuracy.

Data Presentation: Spectroscopic Data for a Hypothetical Cyclohexenyl-Pyrimidine

| Technique | Observed Data | Interpretation |

| ¹H NMR | δ 8.5 (s, 1H), 7.2 (s, 1H), 6.1 (m, 1H), 2.5-1.8 (m, 6H) | Protons on the pyrimidine and cyclohexenyl rings. |

| ¹³C NMR | δ 160.2, 158.5, 155.0, 135.1, 125.8, 28.4, 25.6, 22.1 | Carbons of the pyrimidine and cyclohexenyl rings. |

| HRMS | m/z [M+H]⁺ calculated for C₁₀H₁₁N₂: 159.0917, found: 159.0915 | Confirms the elemental composition. |

Biological Evaluation: Assessing the Therapeutic Potential

Once a novel cyclohexenyl-substituted pyrimidine has been synthesized and characterized, its biological activity must be evaluated. The choice of assays will be guided by the therapeutic target of interest.

Anticancer Activity

Given the prevalence of pyrimidine-based anticancer drugs, evaluating the antiproliferative activity of new derivatives is a common starting point.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[18][19]

In Vitro Kinase Assay: These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[20] This is often done by quantifying the phosphorylation of a substrate, for example, through radioactivity-based assays or fluorescence-based assays.[11]

Workflow for Kinase Inhibitor Screening:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. baranlab.org [baranlab.org]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation | Springer Nature Experiments [experiments.springernature.com]

- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine synthesis [organic-chemistry.org]

- 13. jmolecularsci.com [jmolecularsci.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciensage.info [sciensage.info]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical and Computational Blueprint for 5-(2-Cyclohexenyl)pyrimidine: Exploring a Novel Scaffold in Drug Discovery

Abstract

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of diverse substituents onto this privileged scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. This technical guide focuses on a specific, yet underexplored derivative, 5-(2-Cyclohexenyl)pyrimidine. While direct experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this paper serves as a comprehensive theoretical and computational framework for its investigation. By leveraging established methodologies and findings from structurally analogous pyrimidine derivatives, particularly those bearing cyclohexene or cyclohexenone moieties, we will delineate a strategic approach to its synthesis, characterization, and in-silico evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces within the pyrimidine family.

Introduction: The Rationale for this compound

Pyrimidine and its derivatives are fundamental to numerous biological processes and are key components in a wide array of pharmaceuticals, including anticancer, antiviral, and antibacterial agents[1][2]. The substitution pattern on the pyrimidine ring is critical in defining its biological activity. The 5-position of the pyrimidine ring is particularly interesting from a drug design perspective. Unlike the electron-deficient 2-, 4-, and 6-positions, the 5-position is less electron-deficient, making it a stable point for substitution[3].

The incorporation of a 2-cyclohexenyl group at this position introduces a unique combination of steric bulk, lipophilicity, and conformational flexibility. This non-aromatic, cyclic alkene moiety can engage in hydrophobic and van der Waals interactions within a protein's binding pocket, potentially leading to novel binding modes and enhanced target specificity compared to traditional aromatic substituents. The cyclohexenyl group's dynamic nature may also allow the molecule to adapt to the topology of various binding sites, a desirable trait in modern drug design.

This guide will provide a roadmap for the comprehensive study of this compound, from its chemical synthesis to its potential as a therapeutic agent, through the lens of theoretical and computational chemistry.

Synthetic Pathways and Structural Elucidation

While a specific synthesis for this compound is not detailed in the available literature, established synthetic routes for 5-substituted pyrimidines can be adapted. A plausible approach involves the condensation of a three-carbon synthon with an amidine-containing compound[4].

Proposed Synthesis

A likely synthetic strategy would involve a multi-step process, potentially starting with the appropriate cyclohexenyl-substituted precursor. The synthesis of pyrimidine derivatives can be achieved through various methods, including one-pot multi-component reactions[5]. For instance, a common method is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea[6]. Adapting this for our target molecule would require a cyclohexenyl-containing β-dicarbonyl compound.

A generalized synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic and Structural Characterization

Upon successful synthesis, the structure of this compound would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. Expected 1H NMR signals would include characteristic peaks for the pyrimidine ring protons, as well as signals corresponding to the vinylic and aliphatic protons of the cyclohexenyl group. 13C NMR would show distinct chemical shifts for the aromatic carbons of the pyrimidine ring and the sp2 and sp3 hybridized carbons of the cyclohexenyl moiety[7].

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. Characteristic absorption bands for C=N and C=C stretching in the pyrimidine ring, as well as C-H stretching from both the aromatic and aliphatic components, would be expected[7].

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the synthesized compound, confirming its molecular formula.

-

X-ray Crystallography: Should a suitable single crystal be obtained, X-ray crystallography would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the cyclohexenyl ring relative to the pyrimidine ring. Data from similar pyrimidine derivatives with bulky substituents can provide an expectation of the crystal packing, which often involves hydrogen bonding and π-π stacking interactions[8].

Quantum Chemical Calculations: A Deeper Look into Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules, offering a good balance between accuracy and computational cost[9][10].

Methodology for DFT Calculations

A standard protocol for performing DFT calculations on a molecule like this compound is as follows:

-

Geometry Optimization: The 3D structure of the molecule is first optimized to its lowest energy conformation. The B3LYP functional with a 6-311+G** basis set is a commonly used and reliable combination for such organic molecules.

-

Frequency Calculations: Vibrational frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical IR and Raman spectra.

-

Electronic Properties Analysis: From the optimized structure, various electronic properties can be calculated:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

-

Caption: A typical workflow for DFT calculations on this compound.

Expected Theoretical Insights

Based on studies of similar pyrimidine derivatives, the following outcomes can be anticipated from DFT calculations on this compound:

| Property | Expected Value/Observation | Significance |

| HOMO-LUMO Energy Gap | A significant energy gap, indicating good kinetic stability. The HOMO is likely to be localized on the pyrimidine ring and the double bond of the cyclohexenyl moiety, while the LUMO would be distributed over the pyrimidine ring. | A larger gap suggests lower reactivity, which can be favorable for drug stability. The localization of FMOs indicates the most probable sites for reaction. |

| Molecular Electrostatic Potential (MEP) | The nitrogen atoms of the pyrimidine ring will be the most electron-rich regions (negative potential), making them susceptible to electrophilic attack or hydrogen bonding. The hydrogens on the pyrimidine ring and the cyclohexenyl group will be electron-deficient (positive potential). | The MEP map is invaluable for predicting intermolecular interactions, such as how the molecule might bind to a biological target. |

| Dipole Moment | A non-zero dipole moment is expected due to the presence of the electronegative nitrogen atoms, suggesting that the molecule is polar. | The polarity of the molecule influences its solubility and ability to cross biological membranes. |

In Silico Biological Evaluation: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[11]. It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction.

Molecular Docking Protocol

A typical molecular docking workflow to investigate the potential biological targets of this compound would involve the following steps:

-

Target Selection: Based on the known biological activities of pyrimidine derivatives, potential protein targets could include kinases (e.g., Cyclin-Dependent Kinases), topoisomerases, or viral proteases[9][10]. The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Ligand and Protein Preparation: The 3D structure of this compound, optimized from DFT calculations, is prepared for docking. This involves adding hydrogen atoms and assigning partial charges. The protein structure is also prepared by removing water molecules and co-crystallized ligands, and adding polar hydrogens.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically explore different conformations and orientations of the ligand within the protein's active site. The program scores each pose based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The results are analyzed based on the predicted binding energy (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Potential Targets and Predicted Interactions

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a plausible target for this compound is a member of the kinase family, such as Cyclin-Dependent Kinase 2 (CDK2)[7]. Docking studies with CDK2 could reveal the following:

| Interaction Type | Predicted Interacting Residues in CDK2 Active Site (Hypothetical) |

| Hydrogen Bonding | The nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors with backbone atoms of key residues like Leu83. |

| Hydrophobic Interactions | The cyclohexenyl ring is likely to form hydrophobic interactions with residues such as Ile10, Val18, and Ala31. |

| van der Waals Contacts | The entire ligand would form numerous van der Waals contacts with the surrounding amino acids in the binding pocket. |

These predicted interactions can guide the rational design of more potent analogues of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational strategy for the study of this compound. Although direct experimental data for this specific molecule is sparse, by drawing parallels with structurally related compounds, we have established a robust framework for its synthesis, characterization, and in-silico evaluation.